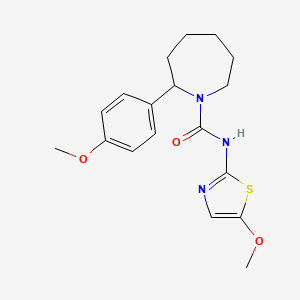![molecular formula C21H23N3O2 B6966026 4-[2-[2-(4-Methylphenyl)pyrrolidin-1-yl]acetyl]-1,3-dihydroquinoxalin-2-one](/img/structure/B6966026.png)
4-[2-[2-(4-Methylphenyl)pyrrolidin-1-yl]acetyl]-1,3-dihydroquinoxalin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[2-[2-(4-Methylphenyl)pyrrolidin-1-yl]acetyl]-1,3-dihydroquinoxalin-2-one is a complex organic compound that features a quinoxaline core, a pyrrolidine ring, and a 4-methylphenyl group
Métodos De Preparación
The synthesis of 4-[2-[2-(4-Methylphenyl)pyrrolidin-1-yl]acetyl]-1,3-dihydroquinoxalin-2-one typically involves multiple steps, starting with the construction of the quinoxaline core. This can be achieved through the condensation of o-phenylenediamine with a suitable diketone. The pyrrolidine ring is then introduced via a nucleophilic substitution reaction, where the 4-methylphenyl group is attached to the nitrogen atom of the pyrrolidine ring. The final step involves the acetylation of the pyrrolidine ring with the quinoxaline core under controlled conditions to yield the target compound .
Análisis De Reacciones Químicas
4-[2-[2-(4-Methylphenyl)pyrrolidin-1-yl]acetyl]-1,3-dihydroquinoxalin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoxaline N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of the quinoxaline core.
Aplicaciones Científicas De Investigación
This compound has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.
Biology: The compound’s biological activity makes it a candidate for studying its effects on various biological pathways and targets.
Medicine: Due to its potential therapeutic properties, it is investigated for its use in drug development, particularly for conditions that involve the central nervous system.
Industry: The compound can be used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-[2-[2-(4-Methylphenyl)pyrrolidin-1-yl]acetyl]-1,3-dihydroquinoxalin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effects. The pathways involved may include signal transduction pathways, neurotransmitter release, or enzyme inhibition .
Comparación Con Compuestos Similares
Similar compounds to 4-[2-[2-(4-Methylphenyl)pyrrolidin-1-yl]acetyl]-1,3-dihydroquinoxalin-2-one include:
Pyrrolidine derivatives: These compounds share the pyrrolidine ring and exhibit similar biological activities.
Quinoxaline derivatives: Compounds with a quinoxaline core are known for their diverse biological activities and are used in various therapeutic applications.
4-Methylphenyl derivatives: These compounds have the 4-methylphenyl group, contributing to their biological activity and pharmacokinetic properties.
The uniqueness of this compound lies in its combination of these three structural elements, which confer specific biological activities and potential therapeutic benefits.
Propiedades
IUPAC Name |
4-[2-[2-(4-methylphenyl)pyrrolidin-1-yl]acetyl]-1,3-dihydroquinoxalin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2/c1-15-8-10-16(11-9-15)18-7-4-12-23(18)14-21(26)24-13-20(25)22-17-5-2-3-6-19(17)24/h2-3,5-6,8-11,18H,4,7,12-14H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYDPKPPRVKCLFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CCCN2CC(=O)N3CC(=O)NC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-ethoxy-N-(thiadiazol-5-yl)-6-azaspiro[3.4]octane-6-carboxamide](/img/structure/B6965947.png)
![N-[1-(2-cyclopropylpyrimidine-4-carbonyl)piperidin-4-yl]thiophene-3-carboxamide](/img/structure/B6965954.png)
![1-propan-2-yl-N-[1-(1H-1,2,4-triazol-5-yl)ethyl]pyrazole-3-carboxamide](/img/structure/B6965956.png)
![[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)methanone](/img/structure/B6965961.png)
![3-[[1-(Methylsulfonylmethyl)cyclopropyl]methyl]-[1,3]oxazolo[4,5-b]pyridin-2-one](/img/structure/B6965968.png)
![5,6-Dimethyl-7-[3-(2-methylpyrimidin-4-yl)piperidin-1-yl]-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B6965979.png)

![1-(5-Methoxy-1,3-thiazol-2-yl)-3-[1-(1,3-thiazol-2-yl)piperidin-4-yl]urea](/img/structure/B6966003.png)



![3,5-Dicyclopropyl-1-[(4-ethyl-5-methyl-1,2,4-triazol-3-yl)methyl]-1,2,4-triazole](/img/structure/B6966034.png)
![4-[1-Hydroxy-2-[3-(2-methylpyrimidin-4-yl)piperidin-1-yl]ethyl]benzonitrile](/img/structure/B6966037.png)
![3-[[3-(2-Methylpyrimidin-4-yl)piperidin-1-yl]methyl]-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B6966040.png)
